N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
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Overview
Description
N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a pyrrole ring, and a thiophene moiety, making it a versatile candidate for research in medicinal chemistry, materials science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-chlorobenzaldehyde with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under reflux conditions in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Aminated products with reduced imine groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for drug development.
Materials Science: Due to its unique structure, the compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes or receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-(2-chloro-4-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: This compound shares a similar structure but with different substituents on the phenyl ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group, but with a different core structure.
Uniqueness
N’-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is unique due to its combination of a pyrrole ring and a thiophene moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-5-3-12(4-6-13)11-18-19-16(21)15-14(7-10-22-15)20-8-1-2-9-20/h1-11H,(H,19,21)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFAVHDFYNYGR-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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